Fursultiamine Hydrochloride Achieves 16.6% Higher Plasma Thiamine Exposure and 37.5% Higher Hemolysate Thiamine Exposure Compared to Benfotiamine
In a randomized, single-dose, two-way crossover study in healthy male volunteers (n=24), fursultiamine hydrochloride was directly compared to benfotiamine, another lipophilic thiamine derivative. Systemic thiamine exposure, as measured by the geometric mean ratio of AUClast, was 16.6% higher in plasma and 37.5% higher in hemolysate for fursultiamine compared to benfotiamine [1].
| Evidence Dimension | Systemic thiamine exposure (AUClast) |
|---|---|
| Target Compound Data | Geometric mean ratio (%) vs. benfotiamine: Plasma 116.6%; Hemolysate 137.5% |
| Comparator Or Baseline | Benfotiamine (reference A): Plasma AUClast set as 100% |
| Quantified Difference | +16.6% in plasma; +37.5% in hemolysate |
| Conditions | Healthy Korean male subjects, single oral dose of multivitamin formulation containing fursultiamine or benfotiamine; plasma and hemolysate thiamine concentrations measured over 24h |
Why This Matters
Higher hemolysate exposure indicates superior delivery of thiamine to erythrocytes, which are critical for systemic thiamine transport and storage, potentially enhancing long-term tissue bioavailability and therapeutic efficacy.
- [1] Park WS, Lee J, Hong T, et al. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clin Ther. 2016 Oct;38(10):2277-2285. doi: 10.1016/j.clinthera.2016.08.009. PMID: 27707509. View Source
